molecular formula C17H13NO3 B11765668 4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B11765668
M. Wt: 279.29 g/mol
InChI Key: OBHPEUUKGHZAJJ-SDNWHVSQSA-N
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Description

4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a benzylidene and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium methoxide. The reaction mixture is refluxed for several hours, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce benzyl-substituted compounds.

Scientific Research Applications

4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. As an anticancer agent, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide
  • N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
  • 2-methoxybenzylidenepyruvate
  • 2-methoxycinnamyllidenepyruvate

Uniqueness

4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its oxazole ring system, combined with the methoxybenzylidene and phenyl groups, provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(4E)-4-[(2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO3/c1-20-15-10-6-5-9-13(15)11-14-17(19)21-16(18-14)12-7-3-2-4-8-12/h2-11H,1H3/b14-11+

InChI Key

OBHPEUUKGHZAJJ-SDNWHVSQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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